

An In-depth Technical Guide on the Structure of D-(+)-Cellotetraose

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Compound of Interest

Compound Name: D-(+)-Cellotetraose

Cat. No.: B8070960

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This guide provides a comprehensive overview of the chemical structure of **D-(+)-Cellotetraose**, tailored for researchers, scientists, and professionals in drug development.

Core Structure

D-(+)-Cellotetraose is a cello-oligosaccharide, specifically a tetrasaccharide, meaning it is composed of four sugar units. It is a primary product of cellulose hydrolysis.^[1] The fundamental structure consists of four D-glucose monosaccharide units linked together in a linear fashion.^{[2][3]} The linkage between each successive glucose molecule is a $\beta(1 \rightarrow 4)$ glycosidic bond.^{[2][3]} This specific type of linkage dictates the overall three-dimensional shape of the molecule and is characteristic of cellulose and its derivatives.

The chemical name can be expressed as O- β -D-glucopyranosyl-(1 \rightarrow 4)-O- β -D-glucopyranosyl-(1 \rightarrow 4)-O- β -D-glucopyranosyl-(1 \rightarrow 4)-D-glucose. The "D-(+)-" prefix indicates that it is the dextrorotatory isomer.

Physicochemical Properties

A summary of the key quantitative data for **D-(+)-Cellotetraose** is presented in the table below.

Property	Value	References
Molecular Formula	C ₂₄ H ₄₂ O ₂₁	
Molecular Weight	666.58 g/mol	
CAS Number	38819-01-1	
Appearance	White to off-white solid/powder	
Solubility	Soluble in water (25 mg/mL)	
Melting Point	252°C (decomposes)	

Structural Visualization

The following diagram illustrates the linear structure of **D-(+)-Cellotetraose**, highlighting the four D-glucose units and the interconnecting $\beta(1 \rightarrow 4)$ glycosidic bonds.

Caption: Linear structure of **D-(+)-Cellotetraose**.

Experimental Protocols for Structural Characterization

The structural elucidation and confirmation of **D-(+)-Cellotetraose** typically involve a combination of chromatographic and spectroscopic techniques. While specific experimental parameters can vary, the general methodologies are outlined below.

4.1. Production and Isolation

- Enzymatic Hydrolysis of Cellulose: **D-(+)-Cellotetraose** can be produced by the controlled enzymatic hydrolysis of cellulosic materials using cellulase enzymes. The reaction is typically carried out in a buffered aqueous solution at an optimal temperature and pH for the specific cellulase used. The reaction is stopped, and the resulting mixture of cello-oligosaccharides is then subjected to purification.

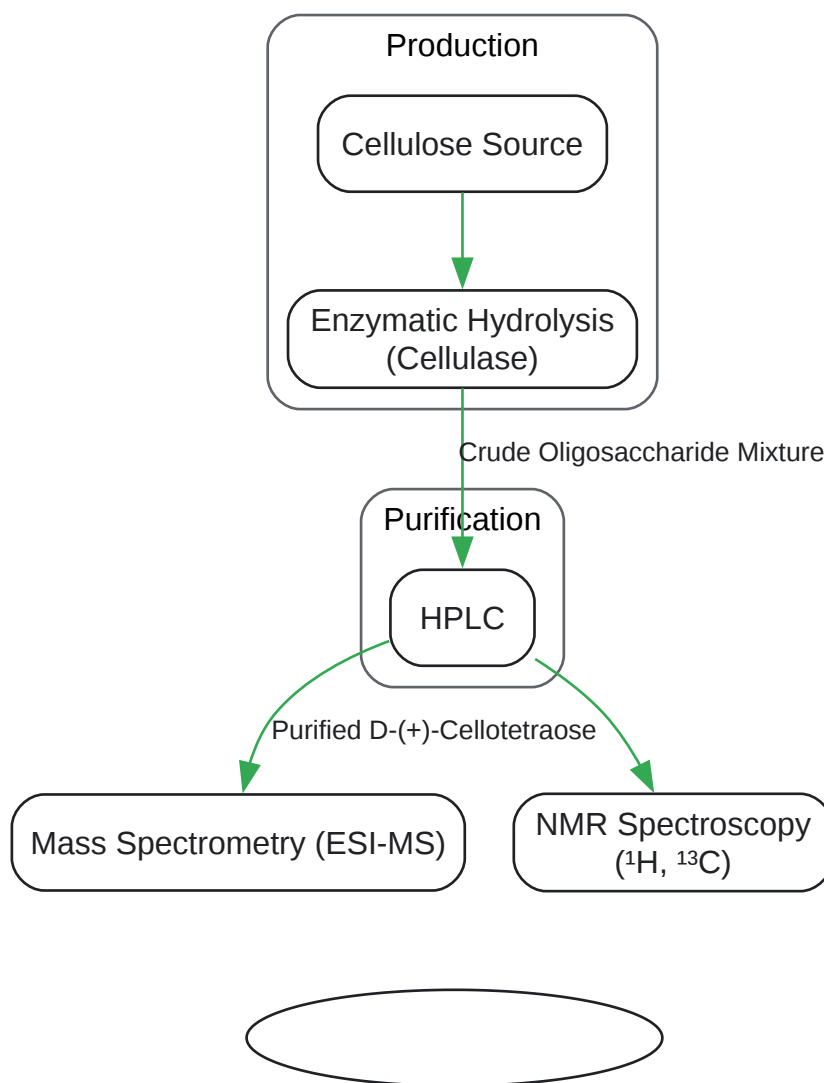
4.2. Purification

- High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the purification and quantification of **D-(+)-Cellotetraose**.
 - Column: An amino-propyl stationary phase column is commonly used for the separation of oligosaccharides.
 - Mobile Phase: A gradient of acetonitrile and water is typically employed.
 - Detection: A refractive index detector (RID) is often used for detection.
 - Purity Assessment: The purity is determined by the peak area of the chromatogram.

4.3. Structural Analysis

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the purified compound, confirming its identity as a tetrasaccharide of glucose.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are crucial for confirming the stereochemistry of the glycosidic linkages (β -configuration) and the connectivity between the glucose units (1 \rightarrow 4 linkage). The chemical shifts and coupling constants of the anomeric protons and carbons provide definitive structural information.

The following diagram illustrates a general workflow for the production and characterization of **D-(+)-Cellotetraose**.



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Caption: Experimental workflow for **D-(+)-Cellotetraose**.

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